![molecular formula C7H10O4 B12564388 Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- CAS No. 201337-81-7](/img/structure/B12564388.png)
Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- is a chemical compound with a unique structure that includes a cyclopropane ring and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- typically involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopropane ring can also interact with biological molecules, potentially leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler compound with a similar cyclopropane ring structure.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group instead of an acetyloxy group.
Cyclopropylamine: Features a cyclopropane ring with an amino group.
Uniqueness
Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- is unique due to the presence of both the cyclopropane ring and the acetyloxy group, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
CAS No. |
201337-81-7 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1R,2R)-2-(acetyloxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4(8)11-3-5-2-6(5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
MORWYGLVZPSWQJ-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)OCC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
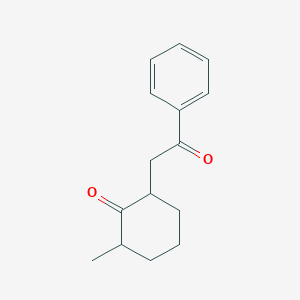
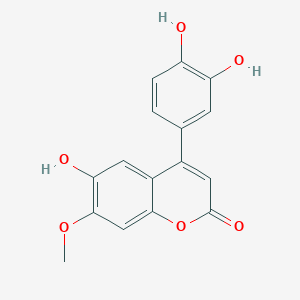
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
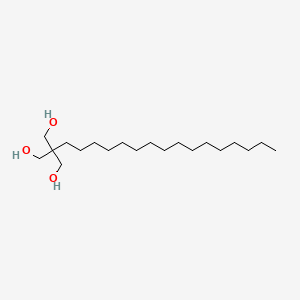
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
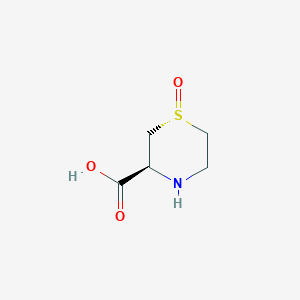
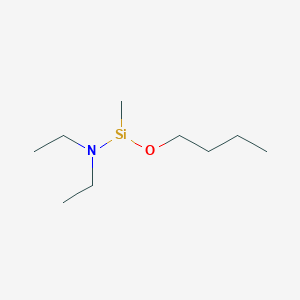
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
